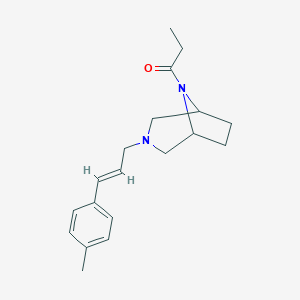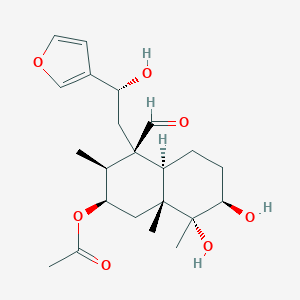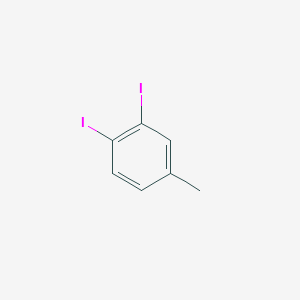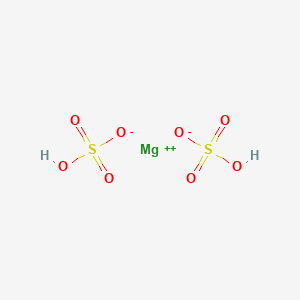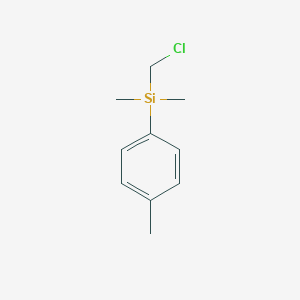
N-bencil-1-pentil-1H-indol-3-carboxamida
Descripción general
Descripción
SDB-006, también conocido como N-bencil-1-pentil-1H-indol-3-carboxamida, es un cannabinoide sintético que actúa como un potente agonista para los receptores cannabinoides. Se descubrió durante la investigación del compuesto relacionado SDB-001, que se había vendido ilícitamente como “2NE1”. SDB-006 exhibe una alta afinidad de unión tanto para los receptores cannabinoides centrales (CB1) como para los periféricos (CB2), con valores de EC50 de 19 nanomolar y 134 nanomolar, respectivamente .
Aplicaciones Científicas De Investigación
SDB-006 se utiliza principalmente en investigación científica y aplicaciones forenses. Su alta afinidad por los receptores cannabinoides lo convierte en una herramienta valiosa para estudiar el sistema endocannabinoide. Los investigadores utilizan SDB-006 para investigar los efectos farmacológicos de los cannabinoides sintéticos y sus posibles aplicaciones terapéuticas. También se utiliza en toxicología forense para desarrollar métodos analíticos de detección para detectar la ingesta de cannabinoides sintéticos .
Mecanismo De Acción
SDB-006 ejerce sus efectos actuando como un potente agonista para los receptores cannabinoides CB1 y CB2. Al unirse a estos receptores, SDB-006 activa las vías de señalización intracelular que modulan la liberación de neurotransmisores. Esto lleva a varios efectos fisiológicos, incluida la percepción alterada, el estado de ánimo y la cognición. La alta afinidad de unión del compuesto para los receptores CB1 y CB2 contribuye a sus potentes efectos psicoactivos .
Análisis Bioquímico
Biochemical Properties
SDB-006 binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 nM and 134 nM, respectively . This interaction with the cannabinoid receptors suggests that SDB-006 may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Cellular Effects
Given its interaction with the cannabinoid receptors, it can be inferred that SDB-006 may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SDB-006 is primarily through its agonistic activity at the cannabinoid receptors. By binding to these receptors, SDB-006 can influence a variety of physiological processes at the molecular level .
Dosage Effects in Animal Models
Like other synthetic cannabinoids, it is likely that the effects of SDB-006 may vary with different dosages .
Metabolic Pathways
It is known that SDB-006 metabolism has been described in literature .
Transport and Distribution
Given its lipophilic nature, it can be inferred that SDB-006 may be able to cross cell membranes and distribute within cells and tissues .
Subcellular Localization
Given its interaction with the cannabinoid receptors, it can be inferred that SDB-006 may localize to the cell membrane where these receptors are typically found .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SDB-006 implica la reacción del ácido 1-pentil-1H-indol-3-carboxílico con bencilamina. La reacción típicamente ocurre en presencia de un reactivo de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego utilizando cromatografía en columna .
Métodos de Producción Industrial
La producción industrial de SDB-006 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento constantes del producto. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los residuos. El producto final se somete a rigurosas medidas de control de calidad para garantizar la pureza y la potencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
SDB-006 experimenta varios tipos de reacciones químicas, incluyendo:
Hidroxilación: Esta reacción ocurre principalmente en varias posiciones de la cadena pentil.
Glucuronidación: Esta reacción implica la adición de ácido glucurónico al compuesto.
N-Desalquilación: Esta reacción incluye despentilización y desbencilación.
Reactivos y Condiciones Comunes
Hidroxilación: Típicamente ocurre en presencia de enzimas del citocromo P450.
Glucuronidación: Catalizada por enzimas UDP-glucuronosiltransferasa.
N-Desalquilación: A menudo facilitada por condiciones oxidativas.
Principales Productos Formados
4'-ceto-SDB-006: Formado a través de hidroxilación.
Pentil-OH-SDB-006: Otro producto de la hidroxilación.
Metabolitos desalquilados: Formados a través de N-desalquilación.
Comparación Con Compuestos Similares
SDB-006 es estructuralmente similar a otros cannabinoides sintéticos como SDB-001, JWH-018 y UR-144. Exhibe afinidades de unión y propiedades farmacológicas únicas. Por ejemplo, SDB-006 tiene una mayor afinidad de unión para los receptores CB1 y CB2 en comparación con SDB-001. Además, la presencia de un grupo bencilo en la estructura de SDB-006 lo diferencia de otros cannabinoides sintéticos .
Lista de Compuestos Similares
- SDB-001
- JWH-018
- UR-144
- 5F-SDB-006
- N-fenil SDB-006
Propiedades
IUPAC Name |
N-benzyl-1-pentylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACYTSBFXCDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009997 | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695213-59-3 | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695213-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SDB-006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0695213593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SDB-006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM02A5A302 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SDB-006 interact with cannabinoid receptors and what are the downstream effects?
A1: SDB-006 acts as a potent agonist at human cannabinoid receptors, specifically CB1. [, ] This interaction leads to activation of the receptor, which in turn initiates a cascade of intracellular signaling events. While the specific downstream effects are complex and vary depending on the cell type and physiological context, they generally involve modulation of neurotransmitter release and neuronal activity. []
Q2: What is known about the structure-activity relationship (SAR) of SDB-006 and its analogs?
A2: Research indicates that modifications to the SDB-006 structure can significantly impact its activity and potency at cannabinoid receptors. For instance, introducing methoxy or fluorine substituents generally reduces potency compared to the parent compound. [] Interestingly, the 2-fluorinated analog exhibits potency comparable to the known synthetic cannabinoid RCS-4. [] Further studies exploring chiral indole-3-carboxamides related to SDB-006 revealed that the (S)-enantiomers generally possess greater affinity and potency at CB1 compared to their (R)-counterparts, highlighting a potential enantiomeric bias for this class of compounds. []
Q3: Are there specific analytical methods used to identify and quantify SDB-006?
A3: While gas chromatography-mass spectrometry (GC-MS) cannot differentiate SDB-006 from its regioisomers, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides the necessary resolution for distinguishing these closely related compounds. [] This highlights the importance of employing appropriate analytical techniques for accurate identification and analysis of SDB-006 and its analogs.
Q4: What is the metabolic fate of SDB-006 in humans?
A4: While specific metabolic pathways are still under investigation, research utilizing high-resolution mass spectrometry has been conducted to elucidate the in vitro metabolism of SDB-006 in human hepatocytes. [] This type of research is crucial for understanding the compound's breakdown products and their potential pharmacological activity.
Q5: What is the significance of SDB-006 in the context of new psychoactive substances (NPS)?
A5: SDB-006 belongs to the synthetic cannabinoid receptor agonist (SCRA) class of NPS, which represents a rapidly expanding group of compounds. [] The emergence of SDB-006 and its analogs on the UK market, even after the 2013 legislative ban on many synthetic cannabinoids, underscores the challenges associated with regulating these substances. [] The continuous development and appearance of novel SCRAs like SDB-006 necessitate ongoing research to understand their pharmacological properties, potential for harm, and impact on public health.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


